molecular formula C17H17NO3S B4692047 3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B4692047
M. Wt: 315.4 g/mol
InChI Key: FGMVBWBIBZVDCV-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione, also known as PBTZ169, is a synthetic compound that has drawn attention due to its potential as a therapeutic agent for tuberculosis.

Scientific Research Applications

3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential as a therapeutic agent for tuberculosis. In vitro studies have shown that this compound has potent activity against drug-resistant strains of Mycobacterium tuberculosis. Furthermore, this compound has been shown to have synergistic effects when used in combination with other tuberculosis drugs such as rifampicin and isoniazid.

Mechanism of Action

The exact mechanism of action of 3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that this compound targets the mycobacterial ATP synthase, which is essential for the survival of the bacterium. By inhibiting the ATP synthase, this compound disrupts the energy metabolism of the bacterium, leading to its death.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, this compound has been shown to have anti-inflammatory properties. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages, which play a key role in the immune response to tuberculosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new tuberculosis drugs. However, this compound has some limitations for lab experiments, including its poor solubility in water and its potential toxicity in vivo.

Future Directions

There are several future directions for research on 3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One area of interest is the development of this compound analogs that have improved solubility and reduced toxicity. Another area of research is the use of this compound in combination with other tuberculosis drugs to enhance its antimicrobial activity. Finally, there is a need for further studies to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent for other infectious diseases.

properties

IUPAC Name

(5Z)-3-butyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-3-5-10-18-16(19)15(22-17(18)20)12-13-6-8-14(9-7-13)21-11-4-2/h2,6-9,12H,3,5,10-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMVBWBIBZVDCV-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-butyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.